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Compound of Interest

Compound Name: PF-562271 besylate

Cat. No.: B1684525 Get Quote

Technical Support Center: PF-562271
Welcome to the technical support center for PF-562271, a potent inhibitor of Focal Adhesion

Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

effective use of PF-562271 in in vivo studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-562271?

A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase

(FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By binding to the

ATP-binding pocket of FAK, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397),

a critical step in FAK activation.[4] This inhibition disrupts downstream signaling pathways that

are crucial for tumor cell migration, proliferation, and survival.[2][4]

Q2: What are the solubility characteristics of PF-562271?

A2: PF-562271 has poor aqueous solubility. It is reported to be insoluble in water and ethanol.

[4] However, it is soluble in dimethyl sulfoxide (DMSO).[5] The hydrochloride salt (PF-562271

HCl) is also insoluble in water and ethanol but soluble in DMSO.[4] The besylate salt form has

been noted to have low solubility in common organic solvents and buffers as well.[2]
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Q3: Is the oral bioavailability of PF-562271 affected by food?

A3: Based on clinical studies in patients with advanced nonhematologic malignancies, the

pharmacokinetics of PF-562271 were not substantially altered when administered with or

without food.[1] This suggests that food does not have a significant impact on its oral

bioavailability.

Q4: What is the metabolic profile of PF-562271?

A4: Preclinical and clinical studies have shown that PF-562271 is a potent inhibitor of the

cytochrome P450 3A (CYP3A) enzyme.[1] This can lead to time- and dose-dependent

nonlinear pharmacokinetics, likely due to auto-inhibition of its own metabolism.[1] This is a

critical consideration for in vivo studies involving co-administration of other drugs that are also

metabolized by CYP3A.

Troubleshooting Guide
Issue: Poor or variable efficacy in in vivo oral dosing studies.

This issue is often linked to the low aqueous solubility of PF-562271, which can lead to poor

and inconsistent absorption from the gastrointestinal tract.

Potential Solutions:

Formulation Optimization: The formulation used to deliver PF-562271 is critical for achieving

adequate oral bioavailability. Simple suspensions may not be sufficient. Consider the

following formulation strategies:

Co-solvent Systems: For preclinical studies, a co-solvent system can significantly improve

the solubility of PF-562271. A commonly used formulation involves a mixture of DMSO,

PEG300, Tween 80, and water.

Amorphous Solid Dispersions (ASDs): For kinase inhibitors with poor solubility, creating an

ASD can improve their dissolution rate and bioavailability.[6] This involves dispersing the

drug in a polymer matrix in an amorphous state.
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Lipid-Based Formulations: Formulating PF-562271 in lipid-based systems, such as Self-

Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the

gastrointestinal tract and improve absorption.[7]

Nanoparticle Formulations: Encapsulating PF-562271 into nanoparticles can improve its

solubility, protect it from degradation, and potentially enhance its absorption.[3][8]

Salt Form Selection: While the hydrochloride and besylate salts are available, their aqueous

solubility is also limited.[2][4] For some kinase inhibitors, creating lipophilic salts has been

shown to improve their solubility in lipid-based formulations and enhance oral absorption.

Dosing Regimen: Due to its non-linear pharmacokinetics, the dosing regimen can impact the

exposure of PF-562271.[1] It is important to perform dose-ranging studies to determine the

optimal dose and schedule for your specific animal model and experimental endpoint.

Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271.

Table 1: In Vitro Potency of PF-562271

Target IC₅₀ (nM) Assay Type

FAK 1.5 Cell-free

Pyk2 14 Cell-free

Phospho-FAK 5 Cell-based

Data sourced from multiple references.[1][3][9]

Table 2: Effective Oral Doses of PF-562271 in Preclinical Xenograft Models
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Animal Model Tumor Type Dose (mg/kg)
Dosing
Schedule

Outcome

Mice
BxPc3

Pancreatic
50 Twice daily

86% tumor

growth inhibition

Mice PC3-M Prostate 50 Twice daily
45% tumor

growth inhibition

Mice H125 Lung 25 Twice daily
2-fold greater

apoptosis

Mice
PC3M-luc-C6

Prostate
25

Twice daily, 5

days/week

62% tumor

growth inhibition

Rats

MDA-MB-231

Breast (bone

metastasis)

5 Daily

Decreased tumor

growth and signs

of bone healing

Data sourced from multiple references.[9][10]

Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol is adapted from a formulation strategy for poorly water-soluble compounds.

Materials:

PF-562271 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween 80, sterile

Sterile water for injection or 0.9% saline

Procedure:
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Weigh the required amount of PF-562271 powder.

Prepare a stock solution by dissolving PF-562271 in DMSO. For example, to prepare a 100

mg/mL stock solution, dissolve 100 mg of PF-562271 in 1 mL of DMSO. Gentle warming and

sonication may be required to fully dissolve the compound.

To prepare the final dosing solution, first mix the DMSO stock solution with PEG300. For a

final formulation containing 10% DMSO and 40% PEG300, add 1 part of the DMSO stock

solution to 4 parts of PEG300 and mix thoroughly.

Add Tween 80 to the mixture. For a final formulation containing 5% Tween 80, add 0.5 parts

of Tween 80 and mix until the solution is clear.

Finally, add sterile water or saline to reach the final volume. For a final formulation with 45%

aqueous phase, add 4.5 parts of sterile water or saline.

The final dosing solution should be a clear solution. It is recommended to prepare this

formulation fresh on the day of use.

Example Calculation for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL:

Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg

Required concentration of dosing solution: 0.2 mg / 0.1 mL = 2 mg/mL

To prepare 1 mL of a 2 mg/mL dosing solution:

Take 20 µL of a 100 mg/mL PF-562271 stock in DMSO.

Add 400 µL of PEG300 and mix.

Add 50 µL of Tween 80 and mix.

Add 530 µL of sterile water or saline and mix.
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Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
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Caption: Experimental workflow for preparing and administering PF-562271.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics
classification (BCS and BDDCS) in early drug discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. medkoo.com [medkoo.com]

3. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. PF-562271 hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]

6. hilarispublisher.com [hilarispublisher.com]

7. pharmaexcipients.com [pharmaexcipients.com]

8. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and
herb-derived compounds for cancer therapy: a systematic review - PMC
[pmc.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

10. jnj-38877605.com [jnj-38877605.com]

To cite this document: BenchChem. [improving PF-562271 bioavailability for in vivo studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684525#improving-pf-562271-bioavailability-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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